2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone
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Overview
Description
2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone is a complex organic compound characterized by its unique chemical structure
Scientific Research Applications
2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator.
Attachment of the Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 2,4-dichlorophenol in the presence of a base.
Formation of the Sulfone Group: The sulfone group can be introduced by oxidizing the corresponding sulfide using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final step involves coupling the chlorobenzyl group with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form the corresponding sulfide or other reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzyl chloride: A related compound used as an intermediate in organic synthesis.
2,4-dichlorophenol: A precursor used in the synthesis of various organic compounds.
Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl and pyrazole groups, used in pharmaceuticals and agrochemicals.
Uniqueness
2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonylmethyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3F3N2O3S/c1-27-18(30-16-7-6-12(20)8-15(16)22)13(17(26-27)19(23,24)25)10-31(28,29)9-11-4-2-3-5-14(11)21/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEUWTFBHHDGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CS(=O)(=O)CC2=CC=CC=C2Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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